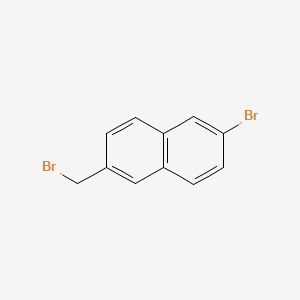

2-Bromo-6-(bromomethyl)naphthalene

描述

Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, a white, crystalline polycyclic aromatic hydrocarbon, is a fundamental structure in organic chemistry. nih.govknowde.com Its derivatives are the subject of extensive research due to their unique photophysical and chemical properties. nih.gov The rigid and planar structure of the naphthalene ring system, combined with its large π-electron conjugation, imparts characteristics such as high quantum yield and excellent photostability to its derivatives. nih.gov These properties make them ideal candidates for the development of fluorescent probes for detecting and imaging various analytes, including anions, cations, and biomolecules. nih.gov

Furthermore, the naphthalene scaffold is a versatile platform for structural modifications, allowing for the synthesis of a vast number of derivatives with a wide range of pharmacological activities. researchgate.net These activities include anti-inflammatory, anticancer, antiviral, and antimicrobial properties. researchgate.net The ability to functionalize the naphthalene core at various positions enables the fine-tuning of its biological and physical properties, leading to the development of new therapeutic agents and advanced materials. In the realm of materials science, naphthalene derivatives are considered excellent candidates for the construction of organic electronic devices due to their strong fluorescence, electroactivity, and photostability. nih.gov The demand for naphthalene derivatives is also driven by their use in various industrial applications, including the manufacturing of dyes, pigments, surfactants, and agricultural chemicals. nih.govknowde.comknowledge-sourcing.com

Strategic Importance of Halogenated Naphthalenes as Versatile Synthetic Intermediates

The introduction of halogen atoms, such as bromine, chlorine, fluorine, and iodine, onto the naphthalene ring system dramatically increases the synthetic versatility of these compounds. chemrxiv.orgchemrxiv.orgrsc.org Halogenated naphthalenes serve as key intermediates in a multitude of organic transformations, primarily due to the reactivity of the carbon-halogen bond. This bond can be readily cleaved or participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Metal-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are frequently employed to form new carbon-carbon and carbon-heteroatom bonds using halogenated naphthalenes as substrates. researchgate.net These reactions provide efficient pathways to construct complex molecular architectures that would be difficult to access through other means. For instance, 2-bromo-6-methoxynaphthalene (B28277) is a crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) naproxen, often utilizing a Heck reaction. google.comchemicalbook.com

Furthermore, the presence of halogens can influence the electronic properties and intermolecular interactions of the naphthalene system. ossila.com For example, fluorinated naphthalenes have been shown to enhance intermolecular interactions through hydrogen bonding and π–π stacking, which can improve charge transport in organic electronic devices. ossila.com The ability to selectively introduce halogens at specific positions on the naphthalene ring provides chemists with a powerful tool to control the reactivity and properties of the resulting molecules, making halogenated naphthalenes indispensable intermediates in modern organic synthesis. rsc.org

Overview of 2-Bromo-6-(bromomethyl)naphthalene as a Key Synthetic Building Block

This compound is a bifunctional naphthalene derivative that has garnered significant attention as a versatile building block in organic synthesis. calpaclab.comnih.gov Its structure features a bromine atom directly attached to the naphthalene ring at the 2-position and a bromomethyl group at the 6-position. nih.gov This unique arrangement of two different types of carbon-bromine bonds provides orthogonal reactivity, allowing for selective transformations at either position.

The bromine atom on the aromatic ring is amenable to a variety of cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of various substituents to modify the electronic and photophysical properties of the naphthalene core. The bromomethyl group, on the other hand, is a reactive benzylic halide that can readily undergo nucleophilic substitution reactions. This functionality is often used to introduce the naphthylmethyl moiety into other molecules, a common structural motif in pharmaceuticals and materials science.

The utility of this compound is highlighted by its use in the synthesis of a range of compounds, including those with applications in organic electronics, such as materials for Organic Light Emitting Diodes (OLEDs) and Polymer Light Emitting Diodes (PLEDs). calpaclab.com Its bifunctional nature allows for the construction of complex molecules through sequential and selective reactions, making it a valuable tool for the synthesis of functional materials and biologically active compounds.

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈Br₂ | calpaclab.comnih.gov |

| Molecular Weight | 300.0 g/mol | calpaclab.com |

| CAS Number | 305798-02-1 | calpaclab.comnih.gov |

| Appearance | Not specified in provided results | |

| Purity | ≥98% (HPLC) | calpaclab.com |

| Product Family | OLED and PLED Materials | calpaclab.com |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCXTOYNERTOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599650 | |

| Record name | 2-Bromo-6-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305798-02-1 | |

| Record name | 2-Bromo-6-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 Bromo 6 Bromomethyl Naphthalene

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group at the 6-position of the naphthalene (B1677914) scaffold serves as a primary site for nucleophilic attack. The reactivity of this benzylic halide is influenced by the steric and electronic properties of the naphthalene ring system.

Intramolecular Cyclization Pathways and Stereochemical Considerations

While specific studies on the intramolecular cyclization of 2-Bromo-6-(bromomethyl)naphthalene are not extensively documented in the reviewed literature, the general principles of such reactions involving haloalkylnaphthalenes suggest the potential for the formation of cyclized products. The feasibility of these reactions would depend on the presence of a suitable intramolecular nucleophile. Stereochemical outcomes in nucleophilic substitutions at benzylic centers on naphthalene cores are dictated by the reaction mechanism. SN1-type reactions, proceeding through a planar carbocation intermediate, would likely lead to racemic mixtures, whereas SN2 reactions would result in an inversion of stereochemistry. ucalgary.castackexchange.com

Intermolecular Substitution with Diverse Nucleophiles (e.g., amines, thiols, pyrazoles)

The benzylic bromide of this compound is susceptible to intermolecular substitution by a variety of nucleophiles.

Amines: The reaction of primary and secondary amines with benzylic halides like the bromomethyl group in this compound typically proceeds via a nucleophilic substitution mechanism. chemguide.co.uk This can lead to a mixture of mono- and disubstituted products, and the reaction conditions can be tuned to favor the desired product. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. chemguide.co.uk

Thiols: Thiols are potent nucleophiles that readily react with benzylic bromides. The reaction of this compound with thiols is expected to proceed efficiently to form the corresponding thioether. Mechanistically, the reaction can be activated by thiols, sometimes involving the formation of an episulfonium ion intermediate, particularly in the case of α-halo ketones. nih.gov

Pyrazoles: Pyrazoles, being nitrogen-containing heterocycles, can also act as nucleophiles. The nitrogen atoms in the pyrazole (B372694) ring can attack the electrophilic carbon of the bromomethyl group, leading to the formation of N-alkylated pyrazole derivatives.

Carbon-Carbon Bond Forming Reactions

The bromo-substituted naphthalene ring in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in facilitating the coupling of the aryl bromide moiety with a range of coupling partners.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions on Bromonaphthalene Scaffolds

| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | >95 | researchgate.net |

| 1-Bromo-2-naphthoate | Arylboronic acid | PQXphos/Pd(OAc)₂ | K₃PO₄ | Toluene | High | nih.gov |

| ortho-Bromoanilines | Various boronic esters | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | Good to Excellent | nih.govorganic-chemistry.org |

This table presents examples of Suzuki-Miyaura reactions on related bromonaphthalene systems to illustrate typical reaction conditions and outcomes.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly relevant for the functionalization of the 2-bromo position of the naphthalene core. The catalytic cycle generally involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the arylamine product. libretexts.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orgnih.gov

The palladium-catalyzed α-arylation of ketones is another important carbon-carbon bond-forming reaction. This reaction allows for the coupling of an aryl halide with a ketone enolate. nih.govnih.gov The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, formation of a palladium enolate intermediate, and reductive elimination. nih.gov The base used to generate the ketone enolate and the phosphine ligand on the palladium catalyst are key factors influencing the reaction's efficiency and selectivity. organic-chemistry.org

Table 2: Illustrative Buchwald-Hartwig Amination and Ketone Arylation on Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

| Aryl Bromide | Primary Amine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | Arylamine | wikipedia.org |

| Aryl Bromide | Ketone | Pd(OAc)₂/Phosphine Ligand | NaOtBu or K₃PO₄ | Toluene or Dioxane | α-Aryl Ketone | organic-chemistry.orgnih.gov |

| 2-Bromo-1,4-dimethylbenzene | n-Propylamine | GPhos-supported Pd | NaOt-Bu | THF | Arylamine | nih.gov |

This table provides general examples of Buchwald-Hartwig amination and ketone arylation on aryl halides to demonstrate the principles of these reactions.

Copper-Catalyzed Reactions, including Asymmetric Carboaminations

Copper catalysis offers a cost-effective alternative to palladium for certain cross-coupling reactions. Ullmann-type reactions, for example, traditionally use copper to couple aryl halides with alcohols, amines, or thiols. wikipedia.org More recently, copper has been employed in a wider array of transformations, including asymmetric carboaminations.

A novel copper(II)-catalyzed asymmetric carboamination involves the intramolecular addition of arylsulfonamides across terminal alkenes to produce chiral sultams. rsc.org The proposed mechanism involves coordination of the alkene and the sulfonamide to a chiral copper(II) complex. An oxidant is required for copper turnover. While this specific reaction has not been reported with this compound, the compound's naphthalene core could be functionalized to include a tethered alkene and sulfonamide, making it a potential substrate for such a cyclization.

In the context of this compound, copper catalysis could selectively target either the C(sp²)-Br or C(sp³)-Br bond. Copper-catalyzed C-N bond formation has been shown to be selective at the C-5 position of 2-bromo-5-iodopyridine, indicating that copper can differentiate between two different carbon-halogen bonds on the same aromatic ring. rsc.org Similarly, copper-catalyzed C-O bond formation is effective for coupling aryl bromides with aliphatic diols. nsf.gov The benzylic bromide of this compound could also be a reactive site, for instance, in copper-catalyzed cross-couplings with alcohols. nsf.gov The choice of ligand, copper source (Cu(I) vs. Cu(II)), and reaction conditions would be paramount in directing the chemoselectivity of these transformations.

Homocoupling Reactions (e.g., Ullmann-type processes, on-surface dehalogenation)

Homocoupling reactions involve the coupling of two identical molecules. The Ullmann reaction is a classic example, typically involving the copper-mediated coupling of two aryl halide molecules to form a biaryl. operachem.comorganic-chemistry.org The mechanism is thought to proceed through the formation of an organocuprate intermediate via oxidative addition of copper into the aryl-halide bond. A second molecule of the aryl halide then reacts, leading to reductive elimination of the biaryl product. operachem.com For this compound, an Ullmann-type reaction would likely proceed at the more reactive aryl bromide position to yield a binaphthyl derivative, though reaction at the benzylic position cannot be entirely ruled out under harsh conditions.

A modern and mechanistically distinct form of homocoupling is on-surface dehalogenation, studied under ultra-high vacuum (UHV) conditions. Research on 2,3-bis(bromomethyl)naphthalene (B3052160) on a Au(111) surface provides significant insight into the reactivity of the C(sp³)-Br bond. researchgate.net In this process, thermal annealing induces the homolytic cleavage of the carbon-bromine bond. The resulting naphthyl-methyl radicals on the gold surface can then couple. For 2,3-bis(bromomethyl)naphthalene, this leads to the formation of a poly(o-naphthylene vinylidene) polymer, which can be further dehydrogenated to a conjugated derivative upon heating. researchgate.net This study highlights that the ortho-position of the halomethyl substituents plays a key role in lowering the activation barrier for debromination. researchgate.net This suggests that the benzylic bromide of this compound would be highly susceptible to on-surface dehalogenation and subsequent coupling.

Table 2: Comparison of Homocoupling Reaction Types

| Reaction Type | Typical Conditions | Reactive Site on Substrate | Mechanism |

| Ullmann-type | High temperature, copper catalyst, polar solvent | Aryl halide (C-Br) | Oxidative addition to Cu, reductive elimination |

| On-surface dehalogenation | Ultra-high vacuum, metal surface (e.g., Au(111)), thermal annealing | Benzylic halide (C-Br) | Homolytic C-Br bond cleavage, radical coupling on surface |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into highly nucleophilic organometallic reagents. The reaction is typically very fast and is driven by the formation of a more stable organometallic species.

Lithium-Halogen Exchange in Naphthalene Systems

Lithium-halogen exchange involves the reaction of an organic halide with an organolithium reagent, most commonly n-butyllithium or t-butyllithium. The equilibrium of the reaction favors the formation of the organolithium species where the lithium is attached to the carbon atom that can better stabilize a negative charge (sp > sp² > sp³). nih.gov Aryl bromides readily undergo this exchange.

The mechanism is believed to proceed through a nucleophilic attack of the organolithium's carbanion on the halogen atom of the substrate, forming a transient "ate-complex" intermediate. nih.gov For this compound, the primary site for lithium-halogen exchange would be the aryl bromide at the C2 position, which would generate the more stable 2-lithio-6-(bromomethyl)naphthalene. However, a significant challenge is the potential for the newly formed aryllithium to react intermolecularly with the electrophilic benzylic bromide of another molecule, leading to oligomerization. To circumvent this, reactions are typically performed at very low temperatures (e.g., -78 °C or lower) and the electrophile is added quickly to trap the desired organolithium species. nih.gov

Magnesium-Halogen Exchange and Grignard Reagent Formation

Grignard reagents are typically formed by the reaction of an organic halide with magnesium metal. mdpi.com An alternative method is magnesium-halogen exchange, often using reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl, often called "Turbo Grignard"). This exchange is particularly useful for preparing functionalized Grignard reagents that might not be compatible with the classical method.

For this compound, direct reaction with magnesium metal would likely lead to a complex mixture due to the high reactivity of both bromine sites. The chemoselectivity of magnesium-halogen exchange presents a more controlled approach. Studies on di-halogenated substrates, such as 2,6-dibromopyridine, have shown that reagents like i-PrMgCl·LiCl can achieve selective mono-exchange at one of the bromine positions, even at non-cryogenic temperatures. mdpi.com This selectivity is often difficult to achieve with organolithium reagents, which can lead to di-lithiation or side reactions. mdpi.com By analogy, it is plausible that reacting this compound with one equivalent of i-PrMgCl·LiCl would selectively form the Grignard reagent at the C2-position, leaving the benzylic bromide intact for subsequent functionalization. This approach avoids the use of highly pyrophoric butyllithium (B86547) and offers a milder, more selective route to the corresponding organomagnesium intermediate. mdpi.com

Radical Reaction Pathways and Their Control

While specific mechanistic studies on the radical reactions of this compound are not extensively documented in the reviewed literature, the broader context of radical polymerization of naphthalene derivatives offers valuable insights. The control over such polymerization processes is a significant area of research, aiming to produce well-defined polymers with specific properties.

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that has been successfully applied to monomers initiated by naphthalene derivatives. For instance, 1-(chloromethyl)naphthalene (B51744) has been used as an effective initiator for the ATRP of styrene (B11656) in the presence of a CuCl/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system. researchgate.net The polymerization exhibits a controlled nature, with the molecular weights of the resulting polystyrene increasing linearly with monomer conversion and maintaining a narrow polydispersity index (1.17–1.30). researchgate.net This indicates a constant number of active species throughout the reaction, a hallmark of a living polymerization process. sigmaaldrich.com

Another approach involves the chain-growth polymerization of anion-radical monomers. In the case of electron-deficient brominated thiophene-naphthalene diimide oligomers, treatment with activated zinc leads to the formation of anion-radical complexes. researchgate.netacs.org These complexes can then undergo Ni-catalyzed chain-growth polymerization, yielding n-type conjugated polymers with controlled molecular weights and narrow polydispersities. researchgate.netacs.org The mechanism involves the reaction of these radical anions with monomers, extending the polymer chain in a controlled manner. researchgate.net

The control of radical polymerization of vinyl monomers is primarily achieved through three main techniques: ATRP, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com These methods allow for the synthesis of polymers with precise architectures, including molecular weight, functionality, and composition. sigmaaldrich.com

Table 1: Comparison of Controlled Radical Polymerization (CRP) Techniques

| Technique | Advantages | Disadvantages |

| Atom Transfer Radical Polymerization (ATRP) | Versatile for a wide range of monomers; robust reaction conditions. | Requires a metal catalyst which may need to be removed from the final product. |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Compatible with a wide variety of monomers and functional groups; no metal catalyst. | Requires a chain transfer agent; can have issues with color in the final polymer. |

| Nitroxide-Mediated Polymerization (NMP) | Simple system, often just monomer, initiator, and nitroxide. | Limited to certain monomer types (e.g., styrenics, acrylates); requires higher temperatures. |

This table provides a general overview of CRP techniques and is based on information from various sources. sigmaaldrich.com

On-Surface Reaction Mechanisms and Pathways for Naphthalene Derivatives

The on-surface synthesis of covalent nanostructures from molecular precursors has emerged as a powerful tool for creating well-defined materials with atomic precision. The reaction mechanisms of naphthalene derivatives on surfaces, particularly dehalogenative coupling, have been investigated to understand and control the formation of these structures.

A study on the on-surface debromination of 2,3-bis(bromomethyl)naphthalene on a Au(111) surface provides a compelling analogue for the potential on-surface reactions of this compound. nih.govlfchi-group.comresearchgate.net Upon deposition onto the Au(111) surface at room temperature, the 2,3-bis(bromomethyl)naphthalene molecules undergo dehalogenative homocoupling. nih.govresearchgate.net This process involves the cleavage of the carbon-bromine bonds, leading to the formation of radical intermediates that subsequently polymerize.

The initial product formed is a non-conjugated polymer, poly(o-naphthylene vinylidene). nih.govresearchgate.net Mild annealing of this polymer induces a dehydrogenation reaction, resulting in the formation of a conjugated derivative, poly(o-naphthylene vinylene). nih.govresearchgate.net This transformation highlights the role of the surface in catalyzing reactions that might be difficult to achieve in solution. The entire process can be visualized using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), which provide detailed insights into the molecular structures at each stage of the reaction. nih.govresearchgate.net

The reaction pathway is influenced by the nature of the precursor. For comparison, the on-surface reaction of 2,3-bis(dibromomethyl)naphthalene (B14459223) on Au(111) leads to the formation of dimers, with naphthocyclobutadiene identified as a key intermediate. nih.govresearchgate.net This difference in reaction outcome underscores the subtle control that precursor design can exert on on-surface synthesis.

The mechanism of on-surface dehalogenative coupling is distinct from the analogous Ullmann coupling in solution. On the surface, the reaction is believed to proceed via a homolytic cleavage of the carbon-halogen bond, generating radical species that are stabilized by the metal surface. researchgate.netorganic-chemistry.org These radicals can then couple to form new carbon-carbon bonds. In contrast, the solution-phase Ullmann reaction typically involves an organometallic intermediate formed by the oxidative addition of the aryl halide to a copper catalyst. organic-chemistry.org

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 2-Bromo-6-(bromomethyl)naphthalene by providing information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the bromomethyl group. In a typical spectrum, the aromatic protons appear as a complex series of multiplets in the downfield region, generally between 7.5 and 8.0 ppm. This complexity arises from the spin-spin coupling between adjacent non-equivalent protons on the naphthalene (B1677914) ring. The methylene protons of the -CH₂Br group are characteristically found as a singlet further upfield, typically around 4.6 ppm. The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the structural assignment.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum of this compound will display distinct peaks for each unique carbon atom. The carbon of the bromomethyl group (-CH₂Br) typically resonates at approximately 33 ppm. The ten carbons of the naphthalene ring produce a series of signals in the aromatic region, generally between 125 and 135 ppm. The carbon atoms directly bonded to the bromine atoms (C-2 and the bromomethyl carbon) will experience a characteristic upfield shift compared to unsubstituted naphthalene carbons due to the electronegativity of the bromine atom.

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to trace the connectivity within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the methylene proton signal at ~4.6 ppm to the bromomethyl carbon signal at ~33 ppm, and each aromatic proton to its corresponding carbon atom in the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the points of substitution on the naphthalene ring by observing correlations between the methylene protons and the quaternary carbons of the naphthalene core, as well as correlations between aromatic protons and the substituted carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₈Br₂), the molecular weight is approximately 299.99 g/mol . nih.gov

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, showing a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance). This results in a cluster of peaks for the molecular ion at m/z values corresponding to the different combinations of bromine isotopes (e.g., [M]⁺, [M+2]⁺, [M+4]⁺). The monoisotopic mass of the compound is 297.89928 Da. nih.gov

Common fragmentation pathways observed in the mass spectrum of this compound would likely involve the loss of a bromine atom (Br•) or the bromomethyl group (-CH₂Br). The loss of a bromine atom would result in a significant fragment ion peak. Subsequent fragmentation of the naphthalene ring system can also occur, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands:

Aromatic C-H Stretching: Sharp peaks typically appear in the region of 3100-3000 cm⁻¹, characteristic of the C-H bonds on the naphthalene ring.

Aliphatic C-H Stretching: Absorptions corresponding to the methylene (-CH₂) group of the bromomethyl substituent are expected in the 2950-2850 cm⁻¹ region.

C=C Aromatic Ring Stretching: A series of sharp absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are indicative of the carbon-carbon double bonds within the aromatic naphthalene ring.

C-Br Stretching: The presence of the carbon-bromine bonds is confirmed by absorptions in the fingerprint region, typically between 600 cm⁻¹ and 500 cm⁻¹. These bands can be crucial for confirming the presence of the bromo-substituents.

Chromatographic Techniques for Separation and Purity Profilingsigmaaldrich.combldpharm.comcalpaclab.com

Chromatographic methods are indispensable for separating this compound from potential impurities, which may include starting materials, by-products, and isomers. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the compound's volatility and thermal stability. Given that commercial sources often cite HPLC for purity assessment, it is a principal technique for this non-volatile compound. sigmaaldrich.comcalpaclab.com

High-Performance Liquid Chromatography (HPLC)sigmaaldrich.comcalpaclab.com

HPLC is a cornerstone for the purity analysis of this compound, with suppliers often quoting purities of ≥97.0% or higher based on this method. sigmaaldrich.comcalpaclab.com Reversed-phase HPLC is particularly well-suited for this and other brominated naphthalene derivatives due to its efficacy in separating compounds based on hydrophobicity.

Detailed Research Findings:

In a typical reversed-phase HPLC analysis, a C18 column is employed as the stationary phase. The non-polar nature of the C18-coated silica (B1680970) provides a hydrophobic surface that interacts with the naphthalene ring of the analyte. The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. By adjusting the ratio of these solvents, the polarity of the mobile phase can be controlled, which in turn influences the retention time of the compound. For this compound, a gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating the main compound from less and more polar impurities.

A UV detector is commonly used for the detection of this compound, as the naphthalene ring system exhibits strong ultraviolet absorbance. The wavelength of detection is typically set at a maximum absorbance wavelength for the naphthalene chromophore, often around 254 nm, to ensure high sensitivity.

The purity profile is determined by integrating the peak areas of all detected components in the chromatogram. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks. Potential impurities that might be observed could include unreacted starting materials, isomers such as other dibromonaphthalene derivatives, or products of side reactions.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (Octadecylsilane), 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 12-15 minutes (Analyte dependent) |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While less commonly cited for the final purity assessment of this compound due to its relatively high molecular weight and lower volatility, GC coupled with a mass spectrometer (GC-MS) can be invaluable for identifying volatile impurities and for structural confirmation.

Detailed Research Findings:

For the GC analysis of brominated naphthalene compounds, a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl polysiloxane, is typically used. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column. The separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase.

The oven temperature is programmed to increase over the course of the analysis, which allows for the sequential elution of compounds with different boiling points. A flame ionization detector (FID) can be used for general hydrocarbon detection, while an electron capture detector (ECD) would offer higher sensitivity for halogenated compounds like this compound. When coupled with a mass spectrometer, GC-MS provides not only retention time data but also mass spectra for each eluting component, which is a powerful tool for the definitive identification of the main compound and any impurities.

Interactive Data Table: Representative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 m/z |

Applications of 2 Bromo 6 Bromomethyl Naphthalene in the Synthesis of Functional Molecules

Building Blocks for Complex Naphthalene (B1677914) Architectures

The rigid, planar structure of the naphthalene core, combined with the reactive handles at the 2- and 6-positions, provides a predictable and robust platform for constructing larger, more complex molecular systems. Chemists utilize this precursor to create highly substituted naphthalenes, extended aromatic systems, and sophisticated supramolecular structures.

Synthesis of Polysubstituted and Highly Functionalized Naphthalenes

2-Bromo-6-(bromomethyl)naphthalene serves as an ideal starting point for creating polysubstituted naphthalenes where different functionalities can be precisely installed. The differential reactivity of the aryl bromide and the benzyl (B1604629) bromide is key to this utility. The benzyl bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is amenable to a variety of metal-catalyzed cross-coupling reactions.

This allows for a modular approach to synthesis. For instance, the bromomethyl group can first react with a nucleophile (e.g., an alcohol, amine, or thiol) to introduce a specific side chain. Subsequently, the bromo group on the naphthalene ring can undergo reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino groups, respectively. This stepwise functionalization provides access to a diverse library of naphthalene derivatives with tailored electronic and steric properties. dergipark.org.tr The presence of a halogen on the naphthalene ring provides an opportunity for further derivatization, making such compounds key starting materials in synthetic chemistry. dergipark.org.tr

Research has demonstrated efficient methods for creating polysubstituted naphthalenes through various catalytic strategies, highlighting the importance of halogenated naphthalenes as precursors for further functionalization via cross-coupling reactions. researchgate.net

Formation of Fused Ring Systems and Extended Polycyclic Aromatic Hydrocarbons

The development of new polycyclic aromatic hydrocarbons (PAHs) is a significant area of materials science, driven by the unique electronic and photophysical properties of these molecules. researchgate.net this compound and its isomers are pivotal in synthesizing these extended systems. The two reactive sites can be used to "stitch" naphthalene units together or to fuse them with other aromatic systems.

For example, related compounds like 2,3-bis(bromomethyl)naphthalene (B3052160) have been used in on-surface synthesis to generate poly(o-naphthylene vinylene), a conjugated polymer, demonstrating how bromomethyl groups on a naphthalene core can be used to extend the aromatic system. mpg.de Similarly, 2,6-bis(bromomethyl)naphthalene (B51659) is a common starting material for creating cyclophanes, where the naphthalene units are bridged by linker chains. These reactions often involve coupling the bromomethyl groups with other difunctional reagents.

The synthesis of larger, fused structures can be achieved through intramolecular cyclization reactions of appropriately substituted derivatives of this compound. This approach is a powerful strategy for building complex, rigid PAH frameworks with potential applications in organic electronics. nih.gov The ability to functionalize brominated PAHs through cross-coupling reactions is a key step in creating donor-acceptor materials with specific optoelectronic properties. nih.gov

Table 1: Examples of Related Bromomethylnaphthalenes in Synthesis

| Starting Material | Reaction Type | Product Type | Reference |

| 2,3-Bis(bromomethyl)naphthalene | On-surface dehalogenative homocoupling | Poly(o-naphthylene vinylene) | mpg.de |

| 2,3,6,7-Tetrakis(bromomethyl)naphthalene (B14133293) | Intermediate in multi-step synthesis | Triple-layered [2.2]naphthalenophane | nih.gov |

| 1-(Bromomethyl)pyrene | Coupling Reactions | Functionalized Pyrene Derivatives | sigmaaldrich.com |

| 2,6-Bis(bromomethyl)naphthalene | DNA Interaction Studies | DNA Crosslinking Agent | nih.gov |

Construction of Supramolecular Scaffolds and Frameworks

Supramolecular chemistry relies on the self-assembly of molecular building blocks into large, ordered architectures. The rigid geometry and defined reactive sites of this compound make it and its isomers excellent candidates for designing such building blocks, or "tectons."

By replacing the bromine atoms with functional groups capable of forming directional, non-covalent interactions (like hydrogen bonds or metal coordination), these naphthalene derivatives can be programmed to assemble into complex supramolecular structures. For instance, 2,3,6,7-tetrakis(bromomethyl)naphthalene has been employed as an intermediate in the synthesis of H-bonded molecular capsules. nih.gov The bromomethyl groups are converted into larger functionalities that then drive the assembly of the capsule through hydrogen bonding. This demonstrates the principle of using a bromomethylated naphthalene core as a scaffold for creating larger, functional supramolecular systems. nih.gov

The predictable orientation of the functional groups at the 2- and 6-positions allows for the design of linear or bent connectors for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), leading to materials with porous structures and high surface areas.

Precursor in Medicinal Chemistry Research

The naphthalene ring is a common motif in many biologically active compounds and approved drugs, valued for its rigid structure and lipophilic nature, which can facilitate binding to biological targets. Derivatives of this compound serve as important intermediates in the synthesis of novel compounds for medicinal applications.

Synthesis of Biologically Active Naphthalene Derivatives

The dual reactivity of this compound is exploited by medicinal chemists to generate libraries of novel compounds for biological screening. The naphthalene core acts as a scaffold, and the two reactive sites allow for the systematic variation of substituents to explore structure-activity relationships (SAR).

A notable example is the investigation of 2,6-bis(bromomethyl)naphthalene as a DNA crosslinking agent. nih.gov This compound was found to have highly active DNA crosslinking activity and high microbial mutagenicity. nih.gov This activity is attributed to the ability of the two electrophilic bromomethyl groups to alkylate nucleophilic sites on DNA bases, potentially forming intrastrand or interstrand crosslinks, a mechanism of action for some anticancer drugs. nih.gov The study highlighted how the substitution pattern of the halomethyl groups on the naphthalene nucleus significantly impacts biological activity. nih.gov

Furthermore, related structures like 2-bromo-6-methoxynaphthalene (B28277) and 2-bromo-6-fluoronaphthalene (B1267477) are known intermediates in the synthesis of anti-inflammatory drugs and analgesics, respectively, underscoring the therapeutic relevance of the 2,6-disubstituted naphthalene framework. medchemexpress.comgoogle.com

Development of Lead Compounds and Therapeutic Agents

The 2,6-disubstituted naphthalene scaffold is a key component of several important therapeutic agents. While this compound itself is a reactive intermediate, its derivatives are crucial for building these more complex drug molecules.

For example, 2-bromo-6-methoxynaphthalene is a well-known intermediate for the anti-inflammatory drug Naproxen. medchemexpress.com The bromo group is typically converted to the desired propionic acid side chain via a multi-step synthesis. Similarly, 2-bromo-6-fluoronaphthalene is a key raw material for synthesizing a class of pyrrole-based analgesics used for treating chronic pain. google.com It is also an intermediate for drugs that target niacin receptors to treat lipid abnormalities. google.com

Table 2: Related Naphthalene Intermediates in Medicinal Chemistry

| Intermediate | Therapeutic Area | Target/Application | Reference(s) |

| 2-Bromo-6-methoxynaphthalene | Anti-inflammatory | Intermediate for Naproxen | medchemexpress.com |

| 2-Bromo-6-fluoronaphthalene | Analgesic, Lipid Regulation | Pyrrole (B145914) analgesics, Niacin receptor drugs | google.com |

| 2,6-Bis(bromomethyl)naphthalene | Anticancer Research | DNA Crosslinking Agent | nih.gov |

| Naphthalene Derivatives | Anti-inflammatory, Antimicrobial | Various biological targets |

Ligand Synthesis for Bioinorganic and Medicinal Applications

The dual reactivity of this compound makes it a valuable precursor for the synthesis of specialized ligands used in bioinorganic and medicinal chemistry. The bromomethyl group is susceptible to nucleophilic substitution, while the aryl bromide can participate in various cross-coupling reactions. This allows for the stepwise introduction of different functionalities to create ligands with specific coordination properties and biological activities.

One area of medicinal application for related naphthalene derivatives is in the development of DNA cross-linking agents. For instance, the related compound 2,6-bis(bromomethyl)naphthalene has demonstrated highly active cross-linking activity with DNA. nih.gov This suggests that ligands derived from this compound could be designed to bind to biological targets and potentially exhibit cytotoxic or mutagenic properties for applications in cancer therapy. nih.gov The introduction of a nitrogen-containing heterocycle, such as a pyridine, via the bromomethyl group could lead to the formation of bidentate or tridentate ligands capable of chelating metal ions. mdpi.comresearchgate.net These metal complexes can then be investigated for their unique biological activities. tsijournals.com

The synthesis of such ligands often involves the reaction of the bromomethyl group with a nucleophile, such as an amine or thiol, to introduce a coordinating group. The remaining aryl bromide can then be used in a subsequent step, for example, a Suzuki or Stille coupling, to introduce another functional group or to link the naphthalene unit to a larger molecular framework. mdpi.com This modular approach allows for the creation of a diverse library of ligands with tailored electronic and steric properties for specific bioinorganic or medicinal applications. mdpi.com

Table 1: Examples of Related Naphthalene-Based Compounds and Their Applications

| Compound | Application Area | Research Finding |

| 2,6-bis(bromomethyl)naphthalene | Medicinal Chemistry | Exhibits high DNA cross-linking activity. nih.gov |

| 2-bromo-6-fluoronaphthalene | Medicinal Chemistry | Intermediate in the synthesis of a pyrrole analgesic. google.com |

| Naphthalene-based acetic acids | Bioinorganic Chemistry | Form metal complexes with a variety of coordination modes and biological activities. mdpi.com |

Intermediate in Materials Science and Polymer Chemistry

The naphthalene scaffold is a desirable component in materials science due to its rigidity, thermal stability, and optoelectronic properties. This compound serves as a crucial building block for the synthesis of monomers, polymers, and functional materials with applications in this domain.

Synthesis of Monomers for Controlled Polymerization Processes

The reactive sites of this compound can be exploited to synthesize a variety of monomers suitable for controlled polymerization techniques like Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization. For example, the bromomethyl group can be converted to a polymerizable vinyl group through an elimination reaction or to an acrylate (B77674) or methacrylate (B99206) group via esterification with acrylic acid or methacrylic acid, respectively. rsc.orgchemicalbook.com

The resulting monomer, containing a bromo-substituted naphthalene moiety, can then be polymerized using RAFT to produce well-defined polymers with controlled molecular weights and low dispersity. The RAFT process is compatible with a wide range of functional monomers, allowing for the creation of block copolymers and other complex architectures. researchgate.netnih.gov The naphthalene unit incorporated into the polymer backbone can impart desirable properties such as increased glass transition temperature and modified refractive index.

A related approach involves the on-surface polymerization of similar precursors. For instance, 2,3-bis(bromomethyl)naphthalene has been shown to undergo dehalogenative homocoupling on a gold surface to form poly(o-naphthylene vinylene), a conjugated polymer. mpg.de This demonstrates the potential of using bromomethyl-functionalized naphthalenes to create polymeric materials directly on surfaces.

Table 2: Potential Monomers Derived from this compound

| Monomer Type | Synthetic Strategy | Potential Polymerization Method |

| Naphthalene-substituted styrene (B11656) | Conversion of bromomethyl to a vinyl group. google.com | RAFT, Free Radical Polymerization |

| Naphthalene-substituted acrylate | Esterification of the corresponding alcohol with acryloyl chloride. rsc.org | RAFT, Free Radical Polymerization |

Precursors for Organic Optoelectronic Materials

Naphthalene derivatives are widely used as building blocks for organic semiconductors in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ossila.com The rigid and planar structure of the naphthalene core facilitates π-π stacking, which is crucial for efficient charge transport.

This compound can be used to synthesize larger conjugated systems through reactions like Suzuki and Sonogashira couplings at the aryl bromide position. The bromomethyl group can be functionalized to tune the solubility and processing characteristics of the resulting materials. For example, derivatives of 2,6-dibromonaphthalene (B1584627) have been used to synthesize materials for ambipolar OFETs. rsc.org

Furthermore, naphthalene-containing compounds are precursors to naphthalenediimides (NDIs), which are a prominent class of n-type organic semiconductors. nih.govresearchgate.net While the direct synthesis from this compound is not explicitly reported, its conversion to a naphthalenetetracarboxylic acid derivative would open a pathway to NDIs. These materials are of great interest for applications in organic electronics due to their high electron affinity and good charge transport properties. nih.gov

Table 3: Examples of Naphthalene-Based Optoelectronic Materials

| Material Class | Precursor Example | Device Application |

| Ambipolar Semiconductors | 2,6-dibromonaphthalene derivatives | Organic Field-Effect Transistors (OFETs) rsc.org |

| n-type Semiconductors | Naphthalenetetracarboxylic dianhydride | Organic Electronics, Solar Cells nih.gov |

| Liquid Crystals | 2-bromo-6-fluoronaphthalene | Liquid Crystal Displays (LCDs) google.com |

Preparation of Functionalized Naphthalene-Based Materials

The versatility of this compound allows for its incorporation into a wide range of functionalized materials. The ability to perform orthogonal reactions at its two different bromine-containing sites is a key advantage. For instance, the bromomethyl group can be used to attach the naphthalene unit to a polymer backbone or a surface, while the aryl bromide remains available for further functionalization.

This strategy can be used to create functional polymers with tailored properties. For example, the naphthalene unit can be incorporated as a pendant group in polymers synthesized by techniques like Ring-Opening Metathesis Polymerization (ROMP), leading to materials with specific optical or thermal characteristics. nih.gov The synthesis of poly(arylene vinylene)s is another area where bromomethyl-functionalized aromatic compounds are used as precursors. scirp.orguhasselt.be

The synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives often proceeds through precursor routes involving the polymerization of monomers with reactive leaving groups, similar to the bromomethyl group. mpg.de The resulting polymers are highly conjugated and exhibit interesting photophysical properties, making them suitable for applications in light-emitting devices and sensors. mtu.edu

Computational and Theoretical Studies on 2 Bromo 6 Bromomethyl Naphthalene and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.govsamipubco.com By calculating the electron density, DFT can predict a variety of molecular characteristics, including geometric structure, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. samipubco.comresearchgate.net The energy gap between the HOMO and LUMO is particularly important as it provides insights into the chemical reactivity and kinetic stability of a molecule. samipubco.com

For naphthalene (B1677914) and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to understand their aromaticity and conceptual DFT descriptors. nih.gov The position and nature of substituents on the naphthalene ring significantly influence its electronic properties. nih.gov For instance, the introduction of electron-withdrawing or -donating groups can alter the electron distribution across the molecule, thereby affecting its reactivity towards electrophiles and nucleophiles.

In the case of substituted naphthalenes, such as 2-bromoacetylnaphthalene, DFT has been used to determine the most stable conformers through potential energy surface scans and to analyze the natural bond orbital population. researchgate.net These analyses help in understanding the intramolecular interactions and the distribution of charge within the molecule. While specific DFT studies on 2-bromo-6-(bromomethyl)naphthalene are not extensively documented in readily available literature, the principles from studies on related brominated and substituted naphthalenes can be applied. The presence of two bromine atoms in this compound, one directly on the aromatic ring and one in the methyl substituent, would significantly impact its electronic structure and reactivity, making it a subject of interest for theoretical exploration.

Table 1: Predicted Electronic Properties of Naphthalene using DFT

| Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| 6-31G | -5.82 | -1.15 | 4.67 |

This table is generated based on data from studies on naphthalene and is illustrative of the types of properties calculated using DFT. samipubco.comsamipubco.com

In Silico Drug Design: Molecular Docking and Ligand-Based Design for Derived Compounds

In silico drug design has become an essential component of modern pharmaceutical research, enabling the rapid screening of virtual compound libraries and the rational design of new therapeutic agents. ijpsjournal.comijpsjournal.com This approach encompasses techniques like molecular docking and ligand-based design to predict the interaction of small molecules with biological targets. ijpsjournal.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. The strength of this interaction is often quantified by a docking score or binding energy, with lower values indicating a more favorable interaction. scientific.net For naphthalene derivatives, molecular docking has been widely used to explore their potential as anticancer and anti-inflammatory agents. elsevierpure.comnih.gov

A study focusing on the in silico design of naphthalene derivatives identified 2-(bromomethyl)naphthalene (B188764) as a promising candidate for anticancer activity. ijpsjournal.comijpsjournal.com Through molecular docking studies with the anticancer target protein thymidylate synthase, this compound demonstrated a strong binding affinity, suggesting its potential as a chemotherapeutic agent. ijpsjournal.com The bromomethyl group can act as a reactive site for covalent modification of the target protein, a mechanism that can lead to potent and irreversible inhibition.

Derivatives of this compound can be designed and virtually screened against a variety of cancer-related proteins. For instance, new sulphonamide derivatives bearing a naphthalene moiety have been docked into the colchicine-binding site of tubulin, a key target in cancer chemotherapy. nih.gov Similarly, naphthalene-pyrazoline hybrids have been docked against cyclooxygenase (COX-1 and COX-2) enzymes to evaluate their anti-inflammatory potential. elsevierpure.com These studies highlight the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active site of the target protein. scientific.netelsevierpure.com

Ligand-Based Design: When the three-dimensional structure of the biological target is unknown, ligand-based design methods can be employed. These methods rely on the knowledge of a set of molecules that are known to be active and are used to build a model that predicts the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with a specific biological endpoint, QSAR models can be used to predict the activity of new or untested chemicals, thereby prioritizing them for further experimental investigation and reducing the need for extensive animal testing. uninsubria.itnih.gov

QSAR models are developed using a variety of statistical methods, including multiple linear regression (MLR) and machine learning approaches like artificial neural networks (ANN). nih.govnih.gov The molecular descriptors used in these models can be categorized into several types, including constitutional, topological, geometric, and electronic descriptors.

For brominated compounds, such as brominated flame retardants (BFRs), QSAR models have been developed to predict their endocrine-disrupting potential. nih.gov These models use theoretical molecular descriptors to predict the interaction of BFRs with various hormone receptors. nih.gov Similarly, QSAR models have been created to predict the toxicity of aromatic chemicals, including naphthalene derivatives, in various organisms. wur.nlresearchgate.net For example, QSAR studies have been conducted on 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives to model their antimicrobial activity. biu.ac.il

Table 2: Key Steps in QSAR Model Development

| Step | Description |

|---|---|

| 1. Data Set Preparation | Collection of a series of compounds with known biological activity. |

| 2. Descriptor Calculation | Calculation of various molecular descriptors for each compound. |

| 3. Model Building | Development of a mathematical relationship between descriptors and activity using statistical methods. |

| 4. Model Validation | Assessment of the model's robustness and predictive ability using internal and external validation techniques. |

| 5. Prediction | Use of the validated model to predict the activity of new compounds. |

This table outlines the general workflow for creating a QSAR model. uninsubria.itnih.gov

Mechanistic Modeling of Reaction Pathways and Transition States

Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes and optimizing reaction conditions. Computational chemistry provides powerful tools for modeling reaction pathways and identifying transition states, which are the high-energy structures that connect reactants and products. nih.gov

The bromination of naphthalene, for example, can proceed through different mechanisms depending on the reaction conditions. researchgate.net At lower temperatures, it typically undergoes electrophilic substitution, while at higher temperatures, a radical substitution mechanism can become dominant. researchgate.net Theoretical treatments, including wave mechanics, have been used to calculate the activation energies for the formation of different isomers, such as α- and β-bromonaphthalene. researchgate.net

For more complex reactions involving substituted naphthalenes, computational methods like DFT can be used to map out the potential energy surface and locate the transition state structures. This allows for the calculation of activation barriers, providing insights into the reaction kinetics. For instance, the synthesis of brominated naphthoquinones from naphthalene involves a series of reaction steps, including bromination and oxidation, whose mechanisms can be elucidated through computational modeling. researchgate.net

The reactivity of the two bromine atoms in this compound is expected to be different. The bromine atom attached to the naphthalene ring is likely to participate in reactions typical of aryl halides, while the bromine in the bromomethyl group is a benzylic halide, making it susceptible to nucleophilic substitution and radical reactions. Computational modeling can be used to investigate the reaction mechanisms of its derivatives. For example, in the synthesis of 2-bromo-6-alkylaminopyridines, computational studies could help to understand the reaction mechanism and optimize the reaction conditions. georgiasouthern.edu

Modern computational techniques, such as imposed activation (IACTA), can be used to explore complex reaction pathways in a guided manner with minimal human intervention. nih.gov This approach could be applied to this compound and its derivatives to discover new reactions and understand the formation of byproducts. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Bromomethyl)naphthalene |

| 2-Bromoacetylnaphthalene |

| Naphthalene |

| 4-Amino-3-hydroxy-naphthalene-1-sulfonic acid |

| 2-Bromo-6-alkylaminopyridines |

| Thymidylate synthase |

| Cyclooxygenase (COX-1 and COX-2) |

| Tubulin |

| α-Bromonaphthalene |

| β-Bromonaphthalene |

Future Directions and Emerging Research Avenues

Development of Novel and Environmentally Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly methods for the synthesis of 2-Bromo-6-(bromomethyl)naphthalene is a primary area of future research. While specific high-yield syntheses for this exact isomer are not extensively documented, existing methods for related compounds provide a foundation for new approaches.

Current synthetic strategies for similar brominated naphthalenes often involve multi-step processes that may utilize harsh reagents or produce significant waste. For instance, the synthesis of the isomeric 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been achieved through a metal-free approach starting from naphthalene (B1677914). bohrium.comdergipark.org.trresearchgate.netdergipark.org.tr This method involves a Birch reduction, in-situ generation of dichlorocarbene (B158193), and subsequent ring-opening and bromination. bohrium.comdergipark.org.trresearchgate.netdergipark.org.tr A key intermediate in this process is 1H-cyclopropa[b]naphthalene. bohrium.comdergipark.org.trresearchgate.net

Future research should focus on adapting and refining such methodologies for the specific synthesis of this compound. Key areas for development include:

Catalytic C-H Functionalization: Direct and selective bromination of 2-methylnaphthalene (B46627) at the 6-position followed by benzylic bromination would represent a more atom-economical approach. Research into catalysts that can control the regioselectivity of the initial C-H bromination on the naphthalene ring is crucial.

Flow Chemistry: The use of microreactor technology could offer safer and more scalable synthetic routes, particularly for handling hazardous reagents like bromine. Continuous flow processes can also lead to improved reaction control and higher yields.

Biocatalysis: Exploring enzymatic pathways for the selective halogenation and oxidation of naphthalene precursors could provide a greener alternative to traditional chemical methods.

A comparison of potential synthetic starting points is presented in Table 1.

Table 1: Comparison of Potential Starting Materials for the Synthesis of this compound

| Starting Material | Potential Advantages | Potential Challenges |

|---|---|---|

| 2-Methylnaphthalene | Readily available and relatively inexpensive starting material. | Requires selective bromination at two different positions (aromatic and benzylic). tandfonline.com |

| 2-Bromo-6-methylnaphthalene | Simplifies the synthesis by having one of the bromine atoms already in place. | May be more expensive or require synthesis itself. |

Exploration of New Reactivity Modes and Advanced Catalytic Systems

The dual reactivity of this compound, stemming from its two distinct carbon-bromine bonds, offers a rich landscape for chemical transformations. The benzylic bromide is susceptible to nucleophilic substitution, while the aromatic bromide can participate in a variety of cross-coupling reactions.

Future research should aim to:

Develop Orthogonal Strategies: Design catalytic systems that can selectively activate one C-Br bond in the presence of the other. This would allow for the stepwise and controlled introduction of different functional groups, leading to the synthesis of highly complex and diverse molecular architectures.

Investigate Novel Coupling Reactions: Move beyond standard palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) to explore the utility of other transition metal catalysts (e.g., nickel, copper, iron) that may offer different reactivity profiles and substrate scope. For example, related compounds like 2-bromo-6-methoxynaphthalene (B28277) are known to participate in Heck reactions for the synthesis of anti-inflammatory agents like nabumetone. medchemexpress.comsigmaaldrich.com

Explore Photoredox Catalysis: Utilize visible-light-mediated photoredox catalysis to enable novel transformations under mild conditions. This approach could be particularly useful for generating radicals from the C-Br bonds, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Diversification of Applications in Advanced Medicinal Chemistry and Materials Science

While the direct applications of this compound are not yet well-established, the properties of related naphthalene derivatives suggest significant potential in both medicinal chemistry and materials science.

Medicinal Chemistry:

The naphthalene scaffold is a common motif in many biologically active compounds. The ability to functionalize this compound at two distinct positions makes it an attractive starting point for the generation of compound libraries for drug discovery. For instance, the related compound 2,6-bis(bromomethyl)naphthalene (B51659) has been identified as a highly active DNA crosslinking molecule, suggesting potential applications in the development of new anticancer agents. nih.gov Furthermore, other derivatives like 2-bromo-6-methoxynaphthalene serve as intermediates in the synthesis of anti-inflammatory drugs. medchemexpress.com Future research could focus on synthesizing derivatives of this compound and evaluating their biological activities in areas such as:

Oncology: As potential DNA alkylating or cross-linking agents.

Neuroscience: As ligands for various receptors and enzymes in the central nervous system.

Infectious Diseases: As scaffolds for the development of new antibacterial or antiviral agents.

Materials Science:

Naphthalene-based materials are of great interest for their optical and electronic properties. The rigid and planar structure of the naphthalene core, combined with the potential for extensive functionalization, makes this compound a promising building block for advanced materials. The related compound 2-bromo-6-fluoronaphthalene (B1267477) is utilized in the synthesis of semiconducting materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com Research in this area could explore the synthesis of:

Organic Semiconductors: For use in organic field-effect transistors (OFETs) and other electronic devices.

Fluorescent Probes: For sensing and imaging applications.

Liquid Crystals: As reported for derivatives of 2-bromo-6-fluoronaphthalene. google.com

Integration of Advanced Computational Approaches for Predictive Design and Discovery

Computational chemistry can play a pivotal role in accelerating the research and development of this compound and its derivatives. By using computational tools, researchers can predict molecular properties and guide experimental efforts.

Future research should integrate:

Density Functional Theory (DFT) Calculations: To predict the reactivity of the two C-Br bonds, understand reaction mechanisms, and design selective catalytic systems.

Molecular Docking and Dynamics Simulations: To predict the binding modes of this compound derivatives with biological targets, thereby aiding in the design of new therapeutic agents. The predicted partition coefficient (XlogP) of 4.4 for this compound suggests a moderate lipophilicity, which is a relevant parameter for drug design. nih.govuni.lu

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: To build predictive models that correlate the chemical structure of derivatives with their biological activity or material properties.

Table 2: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈Br₂ | PubChem nih.gov |

| Molecular Weight | 299.99 g/mol | PubChem nih.gov |

| XLogP3 | 4.4 | PubChem nih.gov |

| Monoisotopic Mass | 297.89928 Da | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| InChI | InChI=1S/C11H8Br2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2 | PubChem nih.gov |

| InChIKey | KNCXTOYNERTOJO-UHFFFAOYSA-N | PubChem nih.gov |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis, medicinal chemistry, and materials science.

常见问题

Basic: What are the common synthetic routes for preparing 2-bromo-6-(bromomethyl)naphthalene?

Methodological Answer:

A key precursor is methyl 6-bromo-2-naphthoate , which undergoes bromination at the methyl position. For example, radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation can selectively introduce a bromomethyl group. Subsequent hydrolysis or decarboxylation steps may refine purity .

Data Note: Methyl 6-bromo-2-naphthoate has been used to synthesize derivatives like 6-vinyl-2-naphthalenecarbaldehyde, demonstrating its versatility as an intermediate .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR identify bromine-induced deshielding effects, particularly at the bromomethyl group (δ ~4.3–4.7 ppm for CHBr).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (M at m/z 285.92 for CHBr) and fragmentation patterns.

- X-ray Crystallography : Resolves steric effects from bromine substituents, though crystallization may require low-temperature conditions (0–6°C) to stabilize the compound .

Advanced: How do reaction conditions influence selectivity in bromomethylation reactions?

Methodological Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination but may increase side reactions.

- Catalysts : Lewis acids like FeBr improve regioselectivity but risk over-bromination.

- Temperature Control : Sub-zero conditions (–10°C to 0°C) suppress radical chain reactions, favoring mono-brominated products .

Data Contradiction Alert : Some protocols report optimal yields at room temperature, suggesting substrate-specific reactivity .

Advanced: How can researchers address discrepancies in reported melting points for this compound?

Methodological Answer:

Reported melting points vary due to:

- Polymorphism : Different crystalline forms arise from solvent evaporation rates (e.g., ethanol vs. hexane).

- Impurity Profiles : Residual solvents (e.g., DCM) or unreacted precursors lower observed melting points.

Recommendation : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity via HPLC (>98%) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage : Store at 0–6°C in amber vials to prevent photodegradation and moisture absorption .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection due to its harmful inhalation and dermal toxicity .

- Waste Disposal : Neutralize with aqueous NaHSO before disposal to reduce brominated byproduct hazards .

Advanced: What mechanistic insights explain unexpected byproducts in its coupling reactions?

Methodological Answer:

Common byproducts include di-brominated naphthalenes or debrominated intermediates , arising from:

- Radical Recombination : Uncontrolled NBS usage generates Br, leading to over-bromination.

- Nucleophilic Displacement : Polar solvents (e.g., THF) may displace Br from the bromomethyl group, forming ethers or alcohols.

Mitigation : Use radical inhibitors (e.g., BHT) and monitor reaction progress via TLC .

Basic: How is this compound utilized in material science?

Methodological Answer:

It serves as a precursor for:

- Liquid Crystals : Bromine enhances polarizability, aiding mesophase stability.

- Polymer Crosslinkers : Bromomethyl groups participate in radical polymerization or nucleophilic substitutions with amines/thiols .

Advanced: What computational methods predict the reactivity of brominated naphthalenes?

Methodological Answer:

- DFT Calculations : Model electrophilic aromatic substitution (EAS) at C6 using Fukui indices to predict bromine’s directing effects.

- Molecular Dynamics (MD) : Simulate steric hindrance between bromine substituents and incoming reagents.

Validation : Compare computed NMR shifts with experimental data (NIST references) .

Basic: What toxicological endpoints are relevant for in vivo studies of brominated naphthalenes?

Methodological Answer:

Animal studies (rodents) focus on:

- Hepatic/Renal Effects : Elevated ALT/AST and creatinine levels indicate organotoxicity.

- Respiratory Toxicity : Inhalation exposure correlates with bronchiolar necrosis.

Protocol Note : Follow OECD Guideline 453 for combined chronic toxicity testing .

Advanced: How can researchers optimize catalytic systems for C–C coupling using this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。